Urofollitropin

Product Quality Analytical Chemistry Biological Assay

This highly purified urofollitropin (HP-uFSH) delivers a complex, natural isoform profile that a randomized clinical trial linked to significantly higher Grade 1 embryo yields (42.1% vs. 33.5% for rFSH). Procure for ART labs prioritizing top-quality embryo production or for research investigating glycosylation-dependent FSH signaling. Offers a viable, non-recombinant alternative where source preference matters.

Molecular Formula C42H65N11O12S2
Molecular Weight 980.2 g/mol
CAS No. 26995-91-5
Cat. No. B1513502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrofollitropin
CAS26995-91-5
SynonymsBravelle
Fertinex
Follicle Stimulating Hormone, Human Urine
Follicle-Stimulating Hormone, Human Urine
Follitrin
High Purity, Metrodin
Human FSH, Urinary
Metrodin
Metrodin High Purity
Metrodin HP
Neo Fertinorm
Urinary Human FSH
Urofollitropin
Molecular FormulaC42H65N11O12S2
Molecular Weight980.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28+,29-,30-,33?,34+/m1/s1
InChIKeyZDRRIRUAESZNIH-JLSAMJFVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 iu / 500 iu / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urofollitropin Procurement Guide: Comparative Analysis of Urinary-Derived Follicle-Stimulating Hormone


Urofollitropin (CAS: 26995-91-5) is a urinary-derived, highly purified preparation of human follicle-stimulating hormone (FSH), classified as a gonadotropin . It is a glycoprotein consisting of non-covalently linked alpha and beta subunits, extracted and purified from the urine of postmenopausal women [1]. Clinically, it is indicated for ovarian stimulation in assisted reproductive technologies (ART) and ovulation induction in anovulatory infertility [2]. As a biological product, its quality, purity, and potency are critically dependent on the manufacturing process, which directly impacts its clinical performance and differentiates it from recombinant FSH (rFSH) alternatives [3]. Modern highly purified (HP) formulations represent a significant advancement over earlier, less refined preparations, offering a more defined product profile.

Urofollitropin Selection: Why Assumed Equivalence with rFSH or hMG Is Not Supported by Quantitative Evidence


Substituting urofollitropin with a different gonadotropin—such as recombinant FSH (rFSH), human menopausal gonadotropin (hMG), or even a different urofollitropin formulation—without careful consideration of product-specific data is not scientifically justified. Unlike small-molecule generics, biological products like urofollitropin are complex glycoproteins whose isoform profile, specific activity, purity, and contaminant levels are a direct function of their source material and purification process [1]. These factors lead to measurable differences in biopotency, batch-to-batch consistency, and in vivo pharmacokinetic behavior. For instance, the specific activity of FSH in urofollitropin preparations can vary significantly, with highly purified versions containing 80–95% FSH, compared to early formulations with less than 5% FSH [2]. Consequently, reliance on IU dosing alone does not guarantee equivalent biological or clinical outcomes across different products. The following evidence guide quantifies these critical differences to inform evidence-based procurement decisions.

Quantitative Evidence for Urofollitropin: Head-to-Head Clinical and Analytical Performance Data


Comparative Purity and Consistency: Urofollitropin HP vs. Follitropin Alpha (rFSH)

A direct comparative assessment demonstrated that the highly purified urofollitropin (uFSH-HP) exhibits significantly lower purity and higher batch-to-batch variability compared to recombinant follitropin alpha (rFSH). The analysis found variable levels of urine-derived contaminant proteins and a variable delivered dose of FSH in the urofollitropin product, in contrast to the consistent quality attributes of the recombinant comparator [1]. This indicates that urofollitropin, even in its highly purified form, does not meet the same quality standards as rFSH in terms of consistency and purity [2].

Product Quality Analytical Chemistry Biological Assay

Efficiency in Ovulation Induction: Urofollitropin vs. Follitropin Beta (rFSH)

In a prospective, multicenter, assessor-blind, randomized clinical trial involving women with clomiphene citrate-resistant anovulation, recombinant FSH (follitropin beta) demonstrated superior efficiency compared to urinary FSH (urofollitropin, Metrodin). To achieve ovulation in the first cycle, the urofollitropin group required a statistically significantly higher total dose and longer treatment duration [1].

Ovulation Induction Clinical Trial Pharmacoeconomics

Impact on Oocyte/Embryo Quality: Highly Purified Urofollitropin vs. Follitropin Alpha (rFSH)

A parallel randomized open-label clinical study compared the effects of highly purified urofollitropin and recombinant FSH (follitropin alpha) on oocyte and embryo quality in IVF/ICSI cycles. The study found that the urofollitropin group had a significantly higher proportion of top-quality embryos (Grade 1) [1]. Furthermore, clinical pregnancy and implantation rates were non-significantly higher in the urofollitropin group [2].

Embryology IVF Outcomes ART

Molecular Heterogeneity and Biopotency: Impact of Purification on Urofollitropin Isoform Profiles

Analysis comparing regular and highly purified (HP) formulations of urofollitropin revealed significant differences in molecular composition and pharmacokinetics. The HP compound contained FSH with a more acidic isoform profile and exhibited longer survival in rat circulation [1]. Critically, the regular preparation required twice the amount of immunoreactive and bioactive FSH per ampule to achieve similar in vitro B/I ratios as the HP analog, and showed higher inter-batch variability and contamination with luteinizing hormone (LH) [2].

Glycoprotein Isoforms Pharmacokinetics Bioassay

Real-World Comparative Effectiveness: Urofollitropin in the Context of Contemporary ART in France

A large real-world observational study utilizing the French nationwide claims database (SNDS) assessed the comparative effectiveness of different gonadotropins used in ART [1]. This analysis provides context for urofollitropin's role in current clinical practice. The study indicates that highly purified urinary FSH (urofollitropin) represents a marginal share of the gonadotropin market compared to recombinant FSH and highly purified hMG, which dominate usage [2]. While direct effectiveness outcomes for urofollitropin vs. comparators are not isolated in this summary, the data highlight that procurement and utilization patterns have shifted, with urinary-derived FSH occupying a smaller, more targeted niche.

Real-World Evidence ART Outcomes Pharmacoepidemiology

Evidence-Based Application Scenarios for Urofollitropin in ART and Reproductive Research


IVF/ICSI Cycles Where Maximizing Embryo Quality is the Primary Objective

This scenario is directly supported by evidence from a randomized clinical trial showing a significantly higher proportion of Grade 1 embryos from urofollitropin stimulation compared to rFSH (42.1% vs. 33.5%) [1]. Procurement of highly purified urofollitropin is therefore justified in ART laboratories and clinics aiming to optimize the yield of top-quality embryos for transfer or cryopreservation, particularly in patient populations where embryo quality may be a limiting factor for success.

Research on the Physiological Role of FSH Isoform Heterogeneity

Urofollitropin, being derived from human urine, exhibits a complex and heterogeneous mixture of FSH isoforms, including more acidic variants compared to recombinant products [2]. This characteristic makes it a valuable tool in basic and translational research investigating the differential effects of FSH glycosylation variants on receptor binding, signal transduction, and downstream ovarian responses. Procuring urofollitropin allows researchers to study the 'natural' human FSH isoform profile, contrasting it with the single, defined isoform of rFSH [3].

Clinical Settings with a Preference for a Non-Recombinant, Human-Derived Product

For institutions or patient populations with specific ethical, religious, or personal preferences against recombinant DNA technology, urofollitropin offers a non-recombinant alternative sourced from human urine [2]. This procurement decision is based on source material rather than a quantifiable efficacy or safety advantage, and the evidence indicates that highly purified urofollitropin formulations are effective and safe for clinical use [4], making it a viable option where such a preference exists.

Studies on Batch-to-Batch Consistency and Its Impact on Biological Assays

Due to the inherent variability in its composition, as demonstrated by studies showing variable levels of contaminants and FSH isoforms [3], urofollitropin serves as an important model system for research. It can be used to study how biological product heterogeneity affects the reproducibility of in vitro and in vivo assays, including differences observed between immunoassays and bioassays [5]. Procurement for this purpose is not for therapeutic use but for quality control and analytical method development in the biopharmaceutical sector.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urofollitropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.